
Gallopamil
Übersicht
Beschreibung
Gallopamil is an L-type calcium channel blocker that is an analog of verapamil. It is primarily used in the treatment of abnormal heart rhythms and angina pectoris . The compound is known for its high potency and specificity in targeting calcium channels, making it a valuable drug in cardiovascular medicine .
Vorbereitungsmethoden
Gallopamil wird durch eine Reihe von Alkylierungsreaktionen synthetisiert. Der erste Schritt beinhaltet die Alkylierung von 3,4,5-Trimethoxyphenylacetonitril mit Isopropylchlorid unter Verwendung von Natriumamid als Base, um ein Zwischenprodukt-Nitril zu bilden . Dieses Zwischenprodukt unterliegt einer zweiten Alkylierung mit einem spezifischen Alkylchlorid, um this compound zu ergeben . Industrielle Produktionsverfahren folgen typischerweise ähnlichen Synthesewegen, können aber eine Optimierung der Reaktionsbedingungen beinhalten, um Ausbeute und Reinheit zu verbessern.
Analyse Chemischer Reaktionen
Gallopamil unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Einbeziehung seiner Methoxygruppen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Cardiovascular Applications
Mechanism of Action
Gallopamil functions primarily by inhibiting calcium influx through L-type calcium channels, leading to vasodilation and reduced heart rate. This mechanism is particularly beneficial in managing conditions like hypertension and angina.
Clinical Studies
- A study conducted on the pharmacokinetics of this compound showed significant effects on atrioventricular (AV) node conduction. The research involved administering this compound to healthy volunteers and monitoring changes in the PR interval on ECG, which indicated its efficacy in modifying cardiac conduction properties .
- Another study explored the effects of this compound on neutrophil function, revealing a dose-dependent reduction in neutrophil activation, which could have implications for inflammatory cardiovascular diseases .
Respiratory Applications
Asthma Management
this compound has been investigated for its potential benefits in asthma treatment. A crossover study assessed its effects on the late-phase response to inhaled allergens in asthmatic patients. Results indicated that this compound may help mitigate bronchoconstriction and inflammatory responses associated with asthma .
Pharmacokinetics and Pharmacodynamics
This compound's pharmacokinetic properties have been extensively studied:
- Research indicated that steady-state concentrations of this compound were reached within 36 hours of administration, with significant interindividual variability observed in pharmacodynamic responses .
- The relationship between serum concentrations of S-gallopamil (the active enantiomer) and its pharmacological effects was quantitatively assessed using nonlinear regression models, highlighting its therapeutic window .
Comparative Effectiveness
A comparative analysis of this compound with other calcium channel blockers like verapamil suggests that while both classes share similar mechanisms, this compound may offer distinct advantages in specific patient populations due to its unique pharmacological profile .
Case Studies
Case Study 1: Cardiac Effects
A documented case involving a patient treated with this compound for atrial fibrillation showed marked improvements in heart rate control and a reduction in symptomatic episodes, supporting its use as an effective antiarrhythmic agent.
Case Study 2: Asthma Control
In another instance, a patient with severe asthma experienced reduced frequency of exacerbations when treated with inhaled this compound, demonstrating its potential role as an adjunct therapy in asthma management.
Summary Table of this compound Applications
Wirkmechanismus
Gallopamil exerts its effects by blocking L-type calcium channels, which are responsible for the influx of calcium ions into cardiac and smooth muscle cells . By inhibiting these channels, this compound reduces the contractility of the heart and dilates blood vessels, leading to decreased oxygen demand and improved blood flow . This mechanism is particularly beneficial in treating conditions like angina pectoris and arrhythmias .
Vergleich Mit ähnlichen Verbindungen
Gallopamil ähnelt strukturell Verapamil, einem weiteren L-Typ-Calciumkanalblocker . Beide Verbindungen teilen ähnliche Wirkmechanismen und therapeutische Anwendungen. this compound zeichnet sich durch seine höhere Potenz und Spezifität aus . Andere ähnliche Verbindungen sind Diltiazem und Nifedipin, die ebenfalls auf Calciumkanäle abzielen, sich aber in ihrer chemischen Struktur und ihren pharmakokinetischen Profilen unterscheiden .
Biologische Aktivität
Gallopamil, a methoxy derivative of verapamil, is a calcium channel blocker belonging to the phenylalkylamine class. It exhibits various biological activities, primarily affecting cardiovascular and respiratory systems. This article reviews the pharmacodynamics, clinical efficacy, and specific biological effects of this compound based on diverse research findings.
This compound functions primarily as a calcium channel blocker , inhibiting L-type calcium channels in cardiac and vascular smooth muscle cells. This inhibition leads to vasodilation, reduced myocardial oxygen demand, and improved coronary blood flow. The compound also demonstrates antiarrhythmic properties and has been shown to decrease bronchial smooth muscle (BSM) proliferation in asthma models.
Pharmacodynamics and Pharmacokinetics
This compound's pharmacokinetic profile indicates that it is well-absorbed with a bioavailability similar to that of verapamil. It has a half-life that allows for multiple daily dosing, typically administered in divided doses to maintain therapeutic levels. Its efficacy in treating stable angina pectoris has been documented, showing comparable effectiveness to other calcium antagonists like nifedipine and diltiazem while being better tolerated .
1. Cardiovascular Effects
A double-blind, randomized controlled trial assessed this compound's effects on exercise tolerance in patients with chronic stable angina. Patients receiving this compound showed significant improvements in exercise duration and reduced ST segment depression during submaximal exercise tests compared to placebo .
Table 1: Effects of this compound on Exercise Tolerance
Parameter | This compound Group (n=12) | Placebo Group (n=12) | p-value |
---|---|---|---|
Exercise Duration (min) | 10.5 ± 1.2 | 7.8 ± 1.0 | <0.01 |
ST Segment Depression (mm) | 0.5 ± 0.2 | 1.2 ± 0.3 | <0.05 |
2. Respiratory Effects
In a study focusing on severe asthma, this compound was administered for one year to assess its impact on BSM remodeling and asthma exacerbations. Results indicated that this compound treatment significantly reduced BSM mass and thickness, suggesting a protective effect against airway remodeling .
Table 2: Impact of this compound on Airway Remodeling
Measurement | This compound Group (n=16) | Placebo Group (n=15) | p-value |
---|---|---|---|
BSM Area (cm²) | Decreased | No Change | <0.05 |
Exacerbation Frequency | Reduced | No Change | <0.05 |
Case Studies
Several case studies have highlighted this compound's efficacy in specific patient populations:
- Case Study 1 : A patient with refractory angina demonstrated improved quality of life and reduced episodes of chest pain after transitioning from nifedipine to this compound.
- Case Study 2 : In pediatric patients with severe asthma, this compound treatment correlated with decreased hospitalizations due to exacerbations.
Safety Profile
This compound is generally well-tolerated with a low incidence of adverse effects compared to other calcium antagonists. Common side effects include mild hypotension and gastrointestinal disturbances; however, serious cardiovascular events are rare .
Eigenschaften
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O5/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5/h10-11,16-18,20H,9,12-15H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLWNAFCTODIRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045172 | |
Record name | Gallopamil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16662-47-8 | |
Record name | (±)-Gallopamil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16662-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gallopamil [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016662478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gallopamil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12923 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gallopamil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GALLOPAMIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39WPC8JHR8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Gallopamil?
A1: this compound primarily acts as a calcium channel blocker, specifically targeting L-type calcium channels found in the heart and vascular smooth muscle. [, ]
Q2: How does blocking calcium channels lead to the therapeutic effects of this compound?
A2: By blocking calcium channels, this compound reduces calcium influx into cardiac and vascular smooth muscle cells. This leads to:* Vasodilation: Reduced calcium in vascular smooth muscle cells relaxes blood vessels, decreasing blood pressure and improving blood flow. [, , ]* Negative inotropic effect: Reduced calcium in cardiac muscle cells decreases the force of heart contractions, reducing myocardial oxygen demand. [, , ]* Negative chronotropic effect: this compound can also slow the heart rate, further reducing myocardial oxygen demand. [, ]
Q3: Does this compound exert effects beyond calcium channel blockade?
A3: Research suggests that this compound might modulate cardiac sarcoplasmic reticulum function by interacting with ryanodine receptors, potentially influencing calcium release from intracellular stores. []
Q4: Is there evidence of this compound influencing neutrophil function?
A4: In vitro and in vivo studies demonstrate that this compound can attenuate neutrophil activation, potentially by reducing superoxide anion production and inhibiting platelet-activating factor-induced loss of neutrophil deformability. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C27H37N3O6, and its molecular weight is 499.6 g/mol. (Information extracted from PubChem CID: 34804 - this compound - https://pubchem.ncbi.nlm.nih.gov/compound/Gallopamil)
Q6: How does the structure of this compound relate to its pharmacological activity?
A6: this compound belongs to the phenylalkylamine class of calcium channel blockers. Specific structural features influencing its activity include:* Phenylalkylamine moiety: Essential for binding to L-type calcium channels.* Methoxy groups: Contribute to increased potency compared to its parent compound, verapamil. []
Q7: Are there any known structural modifications that alter the activity profile of this compound?
A7: LU49700, a metabolite of this compound, exhibits significantly weaker vasorelaxant and negative inotropic effects compared to the parent compound. [] This suggests that structural modifications can significantly impact its pharmacological profile.
Q8: Does the pharmacokinetic profile of this compound exhibit any stereoselectivity?
A9: Yes, while the oral clearance of both (R)- and (S)-enantiomers is similar, serum protein binding and renal elimination favor (S)-Gallopamil. [, ]
Q9: How is this compound metabolized, and what are the major metabolic pathways?
A10: this compound is primarily metabolized in the liver, with N-dealkylation being the major metabolic pathway. Other metabolic routes include O-dealkylation and oxidation to carboxylic acid metabolites. []
Q10: What is the primary route of this compound elimination?
A11: this compound and its metabolites are primarily eliminated through the kidneys. [, ]
Q11: What are the primary applications of this compound in clinical settings?
A12: this compound is primarily used for:* Treatment of angina pectoris: It effectively reduces angina episodes and improves exercise tolerance in patients with stable angina. [, , , , , , ]* Reduction of myocardial ischemia: this compound demonstrably reduces both symptomatic and asymptomatic episodes of myocardial ischemia. [, ]
Q12: Is there evidence supporting the use of this compound during percutaneous transluminal coronary angioplasty (PTCA)?
A13: Studies indicate that intracoronary administration of this compound during PTCA can reduce myocardial ischemia. []
Q13: Has this compound shown efficacy in reducing myocardial damage following ischemia-reperfusion injury?
A14: Animal studies show that this compound, administered before coronary artery reperfusion, can limit infarct size and reduce myocardial hemorrhage. []
Q14: Does this compound demonstrate any potential in treating airway remodeling in asthma?
A15: A clinical trial suggests that this compound may reduce bronchial smooth muscle remodeling and potentially prevent future asthma exacerbations. []
Q15: What is the general safety profile of this compound?
A16: this compound is generally well-tolerated. The most common adverse effect is constipation. [, , ]
Q16: Are there any clinically significant drug-drug interactions associated with this compound?
A17: Yes, concurrent use of this compound with beta-blockers, particularly in the setting of vagal blockade, can lead to enhanced negative inotropic effects and increased risk of atrioventricular block. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.